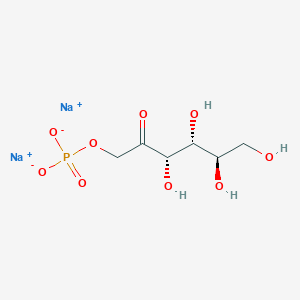
Fructose-6-phosphate disodium salt dihydrate
説明
D-Fructose-6-phosphate (disodium) is a sugar intermediate in the glycolytic pathway, which is a crucial metabolic pathway for energy production in cells. It is produced by the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase . This compound plays a significant role in various biochemical processes, including glycolysis and gluconeogenesis.
特性
CAS番号 |
26177-86-6 |
|---|---|
分子式 |
C6H17Na2O11P |
分子量 |
342.15 g/mol |
IUPAC名 |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate |
InChI |
InChI=1S/C6H13O9P.2Na.2H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;2*1H2/t4-,5-,6-;;;;/m1..../s1 |
InChIキー |
HEOWFBJVXQJYPR-ZOPBSDICSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |
他のCAS番号 |
71662-09-4 |
物理的記述 |
Solid; [Research Organics MSDS] |
同義語 |
Neuberg ester |
製品の起源 |
United States |
準備方法
合成経路と反応条件: D-フルクトース-6-リン酸(二ナトリウム塩)は、アルカリ性条件下でフルクトースとリン酸との間の化学反応によって合成できます。 この反応は、フルクトースのリン酸とのエステル化、続いて水酸化ナトリウムによる中和によって二ナトリウム塩を形成することを伴います .
工業生産方法: D-フルクトース-6-リン酸(二ナトリウム塩)の工業生産には、一般的に、ホスホグルコースイソメラーゼを使用してグルコース-6-リン酸をフルクトース-6-リン酸に酵素的に変換することが含まれます。 生成されたフルクトース-6-リン酸は、その後、水酸化ナトリウムによる中和によって二ナトリウム塩形に変換されます .
反応の種類:
異性化: D-フルクトース-6-リン酸(二ナトリウム塩)は、酵素ホスホグルコースイソメラーゼによってD-グルコース-6-リン酸に異性化できます.
リン酸化: 酵素ホスホフルクトキナーゼの存在下で、フルクトース-1,6-ビスリン酸を形成するためにリン酸化を受けられます.
一般的な試薬と条件:
ホスホグルコースイソメラーゼ: 異性化反応に使用されます。
ホスホフルクトキナーゼ: リン酸化反応に使用されます。
生成される主要な生成物:
D-グルコース-6-リン酸: 異性化によって生成されます。
フルクトース-1,6-ビスリン酸: リン酸化によって生成されます.
4. 科学研究への応用
D-フルクトース-6-リン酸(二ナトリウム塩)は、解糖系の中間体としての役割を果たすため、科学研究で広く使用されています。その応用には、以下のようなものがあります。
科学的研究の応用
D-Fructose-6-phosphate (disodium) is widely used in scientific research due to its role as a glycolytic intermediate. Some of its applications include:
Biochemistry: Used to study enzyme kinetics and metabolic pathways involving glycolysis and gluconeogenesis.
Molecular Biology: Helps in characterizing enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, and glucosamine-6-phosphate synthase.
Medicine: Investigated for its potential role in metabolic disorders and diabetes research.
Industry: Utilized in the production of biofuels and biochemicals through metabolic engineering.
作用機序
D-フルクトース-6-リン酸(二ナトリウム塩)は、主に解糖系の中間体としての役割を通じてその効果を発揮します。 これは、ホスホグルコースイソメラーゼによるグルコース-6-リン酸の異性化によって生成され、ホスホフルクトキナーゼによってさらにフルクトース-1,6-ビスリン酸にリン酸化できます 。 これらの反応は、細胞のエネルギー産生と代謝恒常性にとって不可欠な解糖系と糖新生の調節に重要です .
類似の化合物:
D-グルコース-6-リン酸: D-フルクトース-6-リン酸(二ナトリウム塩)に異性化できる別の解糖系の中間体です.
フルクトース-1,6-ビスリン酸: 解糖系におけるD-フルクトース-6-リン酸(二ナトリウム塩)の下流産物です.
独自性: D-フルクトース-6-リン酸(二ナトリウム塩)は、解糖系におけるD-グルコース-6-リン酸とフルクトース-1,6-ビスリン酸の両方に変換できる中間体としての特定の役割により、独特です。 この二重機能により、細胞のエネルギー産生と代謝プロセスの調節に重要な化合物となっています .
類似化合物との比較
D-Glucose-6-phosphate: Another glycolytic intermediate that can be isomerized to D-Fructose-6-phosphate (disodium).
Fructose-1,6-bisphosphate: A downstream product of D-Fructose-6-phosphate (disodium) in the glycolytic pathway.
Uniqueness: D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway as an intermediate that can be converted to both D-glucose-6-phosphate and fructose-1,6-bisphosphate. This dual functionality makes it a critical compound for the regulation of energy production and metabolic processes in cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


